5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with 2,2,6,6-tetramethylpiperidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile can be compared with other similar compounds, such as:
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzamide: Similar in structure but with an amide group instead of a nitrile group.
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzyl alcohol: Features a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-15(2)8-12(9-16(3,4)19-15)18-14-6-5-13(20(21)22)7-11(14)10-17/h5-7,12,18-19H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWXERNINWPHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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